tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate
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Overview
Description
tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate: is an organic compound with the molecular formula C11H11BrClFO2 and a molecular weight of 309.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate typically involves the esterification of 5-bromo-3-chloro-2-fluorobenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Reduction: tert-Butyl 5-bromo-3-chloro-2-fluorobenzyl alcohol.
Oxidation: 5-bromo-3-chloro-2-fluorobenzoic acid.
Scientific Research Applications
Chemistry: tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzoates on cellular processes . It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets and pathways . The presence of halogen atoms enhances its ability to form strong interactions with biological macromolecules, such as proteins and nucleic acids . These interactions can modulate enzymatic activity, gene expression, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 5-bromo-2-chlorobenzoate
- tert-Butyl 5-chloro-3-fluorobenzoate
- tert-Butyl 5-bromo-3-chlorobenzoate
Comparison: tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzoate ring . This unique combination of halogens imparts distinct chemical and biological properties, making it more versatile compared to similar compounds with fewer or different halogen substitutions .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-chloro-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALIEJRDTWHIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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